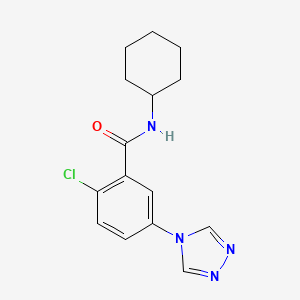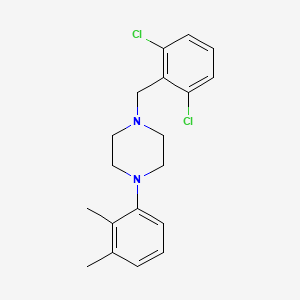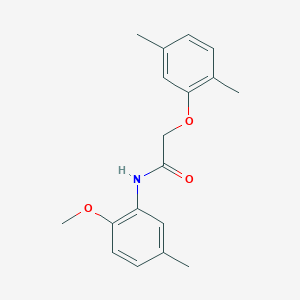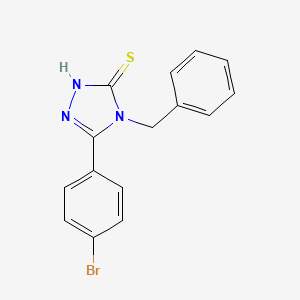![molecular formula C19H21NO3S B5773965 1-[4-(phenylsulfonyl)benzoyl]azepane](/img/structure/B5773965.png)
1-[4-(phenylsulfonyl)benzoyl]azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(phenylsulfonyl)benzoyl]azepane, also known as PSB-Azepane, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. PSB-Azepane is a member of the azepane family of compounds, which are characterized by a seven-membered ring containing a nitrogen atom.
Wirkmechanismus
1-[4-(phenylsulfonyl)benzoyl]azepane is a potent and selective inhibitor of HDAC6, which is a member of the class IIb HDAC family. HDAC6 is unique among HDACs in that it is primarily localized in the cytoplasm and is involved in the regulation of protein degradation pathways. This compound binds to the active site of HDAC6 and prevents it from deacetylating its target proteins, leading to the accumulation of acetylated proteins and ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. In addition, this compound has been shown to improve cognitive function in mouse models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[4-(phenylsulfonyl)benzoyl]azepane is its selectivity for HDAC6, which allows for the study of the specific role of this enzyme in various disease states. However, a limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
Future research on 1-[4-(phenylsulfonyl)benzoyl]azepane could focus on developing more potent and selective HDAC6 inhibitors based on the structure of this compound. In addition, further studies could be conducted to investigate the potential therapeutic applications of this compound in various disease states, including cancer, neurodegenerative disorders, and inflammatory diseases. Finally, the development of new methods for synthesizing this compound could help to overcome some of the limitations associated with its use in laboratory experiments.
Synthesemethoden
The synthesis of 1-[4-(phenylsulfonyl)benzoyl]azepane involves a multi-step process that begins with the reaction of 4-bromobenzoyl chloride with sodium azide to form 4-azidobenzoyl chloride. This intermediate is then reacted with 1-aminoadamantane to form 1-(4-azidobenzoyl)adamantane, which is subsequently reduced with lithium aluminum hydride to form 1-(4-aminobenzoyl)adamantane. The final step involves the reaction of 1-(4-aminobenzoyl)adamantane with phenylsulfonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(phenylsulfonyl)benzoyl]azepane has been studied extensively for its potential use as a drug discovery tool. It has been shown to selectively inhibit the activity of a specific class of enzymes known as histone deacetylases (HDACs). HDACs play a critical role in the regulation of gene expression, and their dysregulation has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Eigenschaften
IUPAC Name |
azepan-1-yl-[4-(benzenesulfonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-19(20-14-6-1-2-7-15-20)16-10-12-18(13-11-16)24(22,23)17-8-4-3-5-9-17/h3-5,8-13H,1-2,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUFSGDSFDBWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[3-(1-pyrrolidinyl)propyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5773907.png)


![5-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-2-methylbenzamide](/img/structure/B5773928.png)
![N-(4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5773933.png)
![N-(2-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5773938.png)
![3-bromo-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5773941.png)



![2-(2-ethylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5773969.png)
